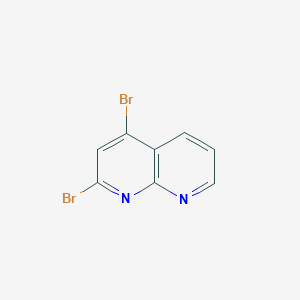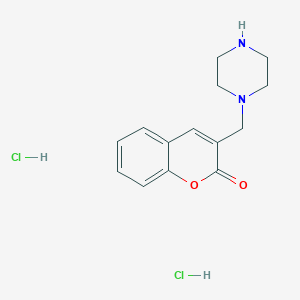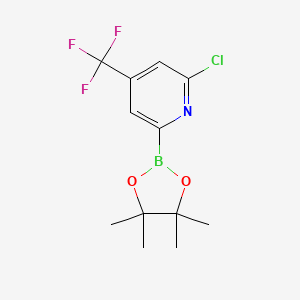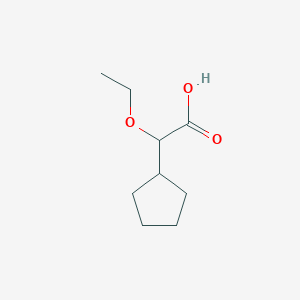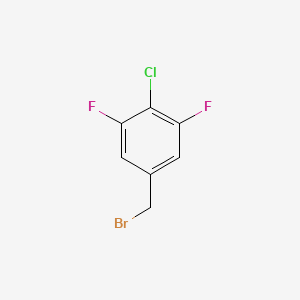
4-Chloro-3,5-difluorobenzyl bromide
Descripción general
Descripción
“4-Chloro-3,5-difluorobenzyl bromide” is a chemical compound with the CAS Number: 1400991-56-1 . It has a molecular weight of 241.46 . The IUPAC name for this compound is 5-(bromomethyl)-2-chloro-1,3-difluorobenzene .
Synthesis Analysis
The synthesis of 4-Chloro-3,5-difluorobenzyl bromide involves the reaction of triphenyl phosphine and carbon tetrabromide in a dry reaction flask. This mixture is stirred at room temperature for 30 minutes. Then, a solution of 3,5-difluorobenzyl alcohol in ether is slowly added to the reaction system, and the reaction mixture is stirred at 25°C for 40 minutes .
Molecular Structure Analysis
The molecular formula of 4-Chloro-3,5-difluorobenzyl bromide is C7H4BrClF2 . The InChI code for this compound is 1S/C7H4BrClF2/c8-3-4-1-5(10)7(9)6(11)2-4/h1-2H,3H2 .
Physical And Chemical Properties Analysis
4-Chloro-3,5-difluorobenzyl bromide is a liquid at ambient temperature . It has a molecular weight of 241.46g/mol . The compound is almost colorless to off-white .
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
4-Chloro-3,5-difluorobenzyl bromide serves as a precursor in various synthesis processes. Zhao Hao-yu (2011) discussed a synthesis method for 4-chloro-2,5-difluorobenzoic acid using bromination and Grignard reaction starting from 2,5-difluoroaniline. The synthesized product had a high purity of 99.16% confirmed by MS and ~1H NMR techniques (Zhao, 2011). Similarly, M. Schlosser and C. Heiss (2003) achieved selective conversion of 1,3-difluorobenzene into various benzoic acids and bromobenzoic acids, highlighting the compound’s utility in creating diverse and complex molecular structures (Schlosser & Heiss, 2003).
Role in Structural Properties Study
The compound has also been used in the study of structural properties of materials. For instance, Zhigang Pan et al. (2005) determined the structure of methoxy derivatives of benzyl bromide through powder X-ray diffraction, demonstrating its potential use as building blocks in the synthesis of dendritic materials (Pan et al., 2005).
Catalytic Applications
In the field of catalysis, M. Goodman and M. Detty (2004) described the use of selenoxides as catalysts for the activation of hydrogen peroxide, where benzyl 2-((dimethylamino)methyl)phenyl selenoxide showed effective catalytic properties in the bromination of organic substrates (Goodman & Detty, 2004).
Derivatization Agent in Chromatography
Pentafluorobenzyl bromide, a derivative of benzyl bromide, has been extensively used as a derivatization agent in chromatography and mass spectrometry due to its favorable physicochemical properties. D. Tsikas (2017) highlighted its use in the analysis of various biological samples, proving the versatility of benzyl bromide derivatives in analytical chemistry (Tsikas, 2017).
Environmental Analysis
Similarly, in environmental analysis, Y. Hanada et al. (2002) utilized pentafluorobenzyl bromide derivatization in the detection and quantification of halogenated phenols in various environmental samples, showcasing the compound’s application in environmental monitoring and safety (Hanada et al., 2002).
Safety And Hazards
This compound is classified as corrosive, with a signal word of “Danger” according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and is corrosive to metals . Safety precautions include avoiding all personal contact, including inhalation, and using protective clothing when risk of exposure occurs .
Propiedades
IUPAC Name |
5-(bromomethyl)-2-chloro-1,3-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF2/c8-3-4-1-5(10)7(9)6(11)2-4/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMIYNRQZRCWRHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Cl)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3,5-difluorobenzyl bromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-(6-ethyl-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1433173.png)
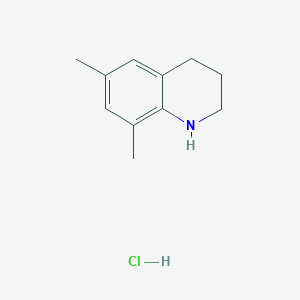
![{[4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}amine dihydrochloride](/img/structure/B1433177.png)
![{[5-(4-Methoxyphenyl)isoxazol-3-yl]methyl}amine hydrochloride](/img/structure/B1433178.png)
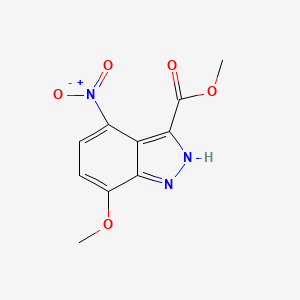

![Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate hydrochloride](/img/structure/B1433182.png)
